N-(5-[1,1'-biphenyl]-4-ylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]amine
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Overview
Description
N-(5-[1,1'-biphenyl]-4-ylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]amine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-[1,1'-biphenyl]-4-ylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]amine typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl and benzodioxin intermediates, followed by their coupling with thienopyrimidine under specific reaction conditions. Common reagents used in these reactions include palladium catalysts, base, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of high-throughput screening and process optimization helps in achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-(5-[1,1'-biphenyl]-4-ylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(5-[1,1'-biphenyl]-4-ylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-[1,1'-biphenyl]-4-ylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6,6-Dimethyl-2-propyl-3-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-3,6-dihydro-4H-furo[3,4-d]imidazol-4-one
- 1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid
Uniqueness
N-(5-[1,1'-biphenyl]-4-ylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]amine is unique due to its combination of biphenyl, benzodioxin, and thienopyrimidine structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C28H23N3O2S |
---|---|
Molecular Weight |
465.6g/mol |
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-5-(4-phenylphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C28H23N3O2S/c1-2-4-20(5-3-1)21-7-9-22(10-8-21)23-17-34-28-26(23)27(30-18-31-28)29-13-12-19-6-11-24-25(16-19)33-15-14-32-24/h1-11,16-18H,12-15H2,(H,29,30,31) |
InChI Key |
SLWHOEFBEIBXBE-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)CCNC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)C6=CC=CC=C6 |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CCNC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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